molecular formula C12H22N2O3 B13062436 Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13062436
M. Wt: 242.31 g/mol
InChI Key: SCNZIMGXJYWNJL-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring a fused furo[2,3-c]pyrrole core. Its molecular formula is C₁₂H₁₉NO₅ (MW = 257.28 g/mol), with a tert-butyl carbamate (Boc) group at position 5 and an aminomethyl substituent at position 3 . The racemic nature indicates a 1:1 mixture of enantiomers, which may influence its pharmacokinetic and pharmacodynamic properties.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing protease inhibitors, kinase modulators, and other bioactive molecules . Its synthesis typically involves multi-step reactions, including Boc protection, hydrogenation, and coupling agents like N,N′-carbonyldiimidazole (CDI) .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3S,3aR,6aR)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-8(4-13)7-16-10(9)6-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

SCNZIMGXJYWNJL-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CN

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis from Amino Alcohol Precursors

  • Starting from suitably protected amino alcohols or amino acids, intramolecular cyclization forms the fused furo[2,3-c]pyrrole ring system.
  • Typically, the amino group is introduced as an aminomethyl substituent via reductive amination or nucleophilic substitution.
  • The tert-butyl ester group is introduced by esterification using tert-butyl chloroformate or similar reagents to protect the carboxylate functionality.

Stereoselective Functionalization

  • The stereochemistry at positions 3, 3a, and 6a is controlled by chiral catalysts or chiral starting materials.
  • Racemic mixtures are often produced initially, followed by chromatographic or crystallization-based resolution if enantiopure forms are required.
  • Use of chiral auxiliaries or asymmetric synthesis methods can improve stereoselectivity.

Protection and Deprotection Strategies

  • The tert-butyl group serves as a protecting group for the carboxylate during synthesis.
  • Aminomethyl groups are often protected as carbamates or amides during intermediate steps to prevent side reactions.
  • Final deprotection under acidic or mild conditions yields the free amine and carboxylate functionalities.

Representative Synthetic Route (Literature-Inferred)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amino alcohol preparation From chiral amino acid or amino alcohol precursor Provides stereochemically defined intermediate
2 Intramolecular cyclization Acid/base catalysis or thermal Formation of tetrahydro-furo[2,3-c]pyrrole bicyclic core
3 Aminomethyl introduction Reductive amination with formaldehyde and reducing agent (e.g., NaBH3CN) Introduces aminomethyl substituent at position 3
4 Esterification tert-Butyl chloroformate, base (e.g., triethylamine) Protects carboxyl group as tert-butyl ester
5 Purification and characterization Chromatography, crystallization Isolation of racemic product

Analytical and Characterization Data Supporting Preparation

Research Findings on Preparation Efficiency and Optimization

  • The cyclization step is critical and often requires optimization of solvent, temperature, and catalyst to maximize yield and stereoselectivity.
  • Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.
  • Use of protecting groups like tert-butyl esters improves stability and facilitates purification.
  • Racemic synthesis is common due to the complexity of stereocontrol; however, chiral resolution methods or asymmetric synthesis are areas of ongoing research.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Chiral amino alcohols or amino acids Commercially available or synthesized
Cyclization Conditions Acid/base catalysis, heating Solvent: dichloromethane, toluene, or MeOH
Aminomethyl Introduction Reductive amination with formaldehyde + NaBH3CN Mild conditions to preserve stereochemistry
Protecting Group tert-Butyl chloroformate + base Protects carboxylate, stable under reaction
Purification Methods Column chromatography, recrystallization Achieves ≥95% purity
Typical Yield 50–80% overall Depends on optimization
Stereochemical Outcome Racemic mixture Enantiomeric separation possible

Chemical Reactions Analysis

Types of Reactions

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of bicyclic pyrrolidine derivatives with diverse substituents. Below is a comparative analysis of key analogues:

Compound Name (CAS or ID) Substituent/Ring Variation Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 3-Aminomethyl, Boc at C5 C₁₂H₁₉NO₅ 257.28 Racemic, intermediate for drug discovery
SY124234 (1273566-32-7) 3-Carboxylic Acid, Boc at C5 C₁₂H₁₇NO₅ 255.27 Enhanced solubility (acidic group), protease inhibition
Compound (1251019-89-2) Cyclopenta[c]pyrrole core C₁₃H₂₄N₂O₂ 240.34 Rigidified core, potential CNS activity
Compound (1445951-67-6) 3a-Hydroxymethyl, Boc at C5 C₁₁H₁₉NO₄ 229.27 Polar hydroxyl group, metabolic instability
Compound (2137970-61-5) 4-Ketone, Boc at C5 C₁₁H₁₈N₂O₃ 226.27 Electrophilic ketone, reactive intermediate

Structure-Activity Relationship (SAR) Insights

  • Aminomethyl vs. Hydroxymethyl (Target vs. ): The aminomethyl group in the target compound introduces basicity (pKa ~9–10), enabling salt formation for improved solubility and stability. In contrast, the hydroxymethyl analogue () is neutral but prone to oxidation, limiting its utility in long-term storage .
  • Carboxylic Acid (SY124234) : The carboxylic acid substituent enhances aqueous solubility (logP ~1.5 vs. ~2.2 for the target compound) but reduces membrane permeability, making it less suitable for CNS-targeted drugs .

Pharmacological and Physicochemical Properties

  • SY124234, with its carboxylic acid group, shows higher aqueous solubility (~1.5 mg/mL) .
  • Metabolic Stability: The aminomethyl group in the target compound may undergo N-acetylation or oxidation, whereas the hydroxymethyl analogue () is susceptible to glucuronidation .
  • Enzymatic Inhibition: In vitro studies () demonstrate that analogues with basic substituents (e.g., aminomethyl) exhibit stronger inhibition of autotaxin (ATX), a key enzyme in cancer metastasis, compared to neutral or acidic derivatives .

Biological Activity

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, a compound with the CAS number 1273568-20-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

The molecular formula of Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is C12H22N2O3, with a molecular weight of approximately 242.31 g/mol. The compound exhibits a predicted boiling point of around 345.3 °C and a density of 1.116 g/cm³ .

PropertyValue
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Boiling Point345.3 °C (predicted)
Density1.116 g/cm³ (predicted)
pKa9.84 (predicted)

Research indicates that Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may influence various biological pathways through its interaction with specific receptors or enzymes. The compound's structure suggests potential activity in modulating neurotransmitter systems or acting as an enzyme inhibitor.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in human cancer cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may possess neuroprotective properties. Studies have demonstrated its ability to reduce oxidative stress and apoptosis in neuronal cells.

Study on Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in a dose-dependent manner.

Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of this compound resulted in significant improvements in behavioral tests and reduced markers of inflammation and oxidative damage in brain tissues.

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress and inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.